![molecular formula C19H35N3O B14262444 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol CAS No. 138846-61-4](/img/structure/B14262444.png)
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group, an octyl chain, and a bis(2-aminoethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol typically involves the reaction of 4-octylphenol with formaldehyde and bis(2-aminoethyl)amine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-octylphenol} + \text{formaldehyde} + \text{bis(2-aminoethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Commonly used catalysts include acidic or basic catalysts, depending on the specific requirements of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-ethylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-propylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-butylphenol
Uniqueness
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is unique due to its longer octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This uniqueness makes it particularly valuable in applications where hydrophobic interactions play a crucial role.
Propiedades
Número CAS |
138846-61-4 |
|---|---|
Fórmula molecular |
C19H35N3O |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
2-[[bis(2-aminoethyl)amino]methyl]-4-octylphenol |
InChI |
InChI=1S/C19H35N3O/c1-2-3-4-5-6-7-8-17-9-10-19(23)18(15-17)16-22(13-11-20)14-12-21/h9-10,15,23H,2-8,11-14,16,20-21H2,1H3 |
Clave InChI |
LMCAMLYOZZMHPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)O)CN(CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


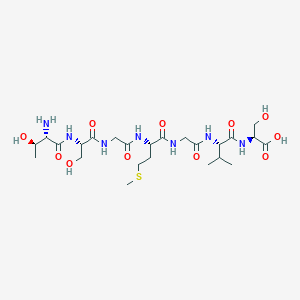

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)

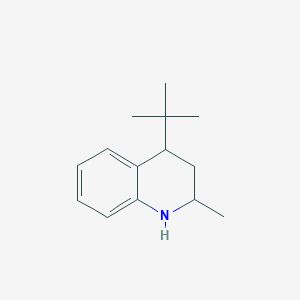
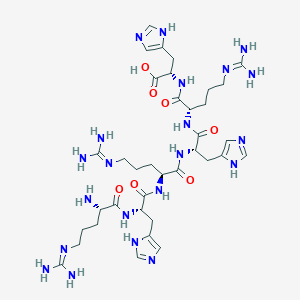
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
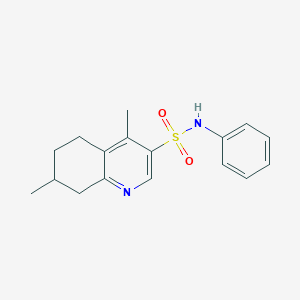
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
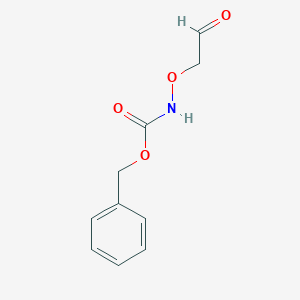
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
